Fosfato de sodio dihidrógeno dihidratado

Descripción general

Descripción

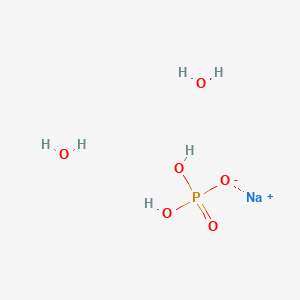

Sodium dihydrogen phosphate dihydrate, also known as monosodium phosphate dihydrate, is an inorganic compound with the chemical formula NaH₂PO₄·2H₂O. It is a white, crystalline powder that is highly soluble in water. This compound is widely used in various scientific and industrial fields due to its ability to release phosphate ions in aqueous solutions .

Aplicaciones Científicas De Investigación

Sodium dihydrogen phosphate dihydrate has numerous applications in scientific research, including:

- Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.

- Biology: Employed in the preparation of biological buffers and in the purification of antibodies.

- Medicine: Used as a laxative and in combination with other sodium phosphates for medical treatments.

- Industry: Utilized in the synthesis of nanocomposites and biomaterials, particularly in the formation of hydroxyapatite for bone regeneration .

Mecanismo De Acción

Target of Action

Sodium dihydrogen phosphate dihydrate, also known as Sodium phosphate monobasic dihydrate, is primarily used as a buffering agent in pharmaceutical solutions . It helps maintain the desired pH and stability of these solutions , ensuring the effectiveness and shelf life of the drugs .

Mode of Action

The compound works by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This action is particularly useful when the compound is used as a saline laxative .

Biochemical Pathways

Sodium dihydrogen phosphate dihydrate can react with bases like sodium hydroxide, resulting in the formation of sodium hydrogen phosphate and water . It can also react with acids like hydrochloric acid, resulting in the formation of phosphoric acid and sodium chloride .

Pharmacokinetics

The compound is highly soluble in water, with a solubility of 850 g/L . This high solubility aids in its absorption and distribution within the body.

Result of Action

The primary result of Sodium dihydrogen phosphate dihydrate’s action is the increase in fecal water content, which enhances mobility through the large intestine . This is particularly beneficial when the compound is used as a laxative .

Action Environment

Sodium dihydrogen phosphate dihydrate is hygroscopic and can clump in humid air . Its solubility and action are influenced by temperature, with a melting point of 60°C . It is stable under normal storage conditions (+2°C to +30°C) . The compound’s action as a buffering agent helps maintain the desired pH in various environments, contributing to the stability and effectiveness of pharmaceutical solutions .

Análisis Bioquímico

Biochemical Properties

Sodium dihydrogen phosphate dihydrate plays a crucial role in biochemical reactions. It acts as a buffering agent, helping to maintain a stable pH in solutions, which is vital for most biological systems . It is also involved in the formation of ATP, a molecule that stores and transfers energy within cells .

Cellular Effects

Sodium dihydrogen phosphate dihydrate has significant effects on various types of cells and cellular processes. For instance, it has been shown to influence the migration and osteogenic differentiation of human bone marrow-derived mesenchymal stem cells . This compound can promote the proliferation of these cells and enhance their ability to differentiate into osteoblasts, which are cells that secrete the matrix for bone formation .

Molecular Mechanism

The molecular mechanism of Sodium dihydrogen phosphate dihydrate involves its ability to interact with various biomolecules. It can bind to enzymes and proteins, influencing their activity. For example, it can act as a phosphate donor in kinase reactions, facilitating the transfer of a phosphate group to a substrate molecule . This process is critical for many cellular functions, including signal transduction and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium dihydrogen phosphate dihydrate can change over time. It is stable under normal conditions, but it can undergo degradation when exposed to high temperatures . Despite this, it generally exhibits long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Sodium dihydrogen phosphate dihydrate can vary with different dosages in animal models. For instance, it has been shown to have a LD50 of 8290 mg/kg when administered orally to rats, indicating that it has relatively low toxicity at high doses .

Metabolic Pathways

Sodium dihydrogen phosphate dihydrate is involved in several metabolic pathways. It plays a key role in energy metabolism, particularly in the formation of ATP . It also participates in the regulation of phosphorus and calcium homeostasis .

Transport and Distribution

Sodium dihydrogen phosphate dihydrate is transported and distributed within cells and tissues via passive diffusion and active transport mechanisms . Its distribution can be influenced by various factors, including pH and the presence of other ions .

Subcellular Localization

The subcellular localization of Sodium dihydrogen phosphate dihydrate is primarily in the cytoplasm, where it participates in various biochemical reactions . It can also be found in other cellular compartments, depending on the cell type and physiological conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium dihydrogen phosphate dihydrate is primarily prepared by the neutralization of phosphoric acid with sodium hydroxide. The reaction involves the following steps: [ \text{H₃PO₄} + \text{NaOH} \rightarrow \text{NaH₂PO₄} + \text{H₂O} ] This reaction is typically carried out in an aqueous solution, and the resulting sodium dihydrogen phosphate is then crystallized to obtain the dihydrate form .

Industrial Production Methods: Industrial production of sodium dihydrogen phosphate dihydrate can also involve the reaction of phosphoric acid with sodium carbonate or sodium bicarbonate. The reaction with sodium carbonate is as follows: [ \text{H₃PO₄} + \text{Na₂CO₃} \rightarrow 2\text{NaH₂PO₄} + \text{CO₂} + \text{H₂O} ] This method is efficient and widely used in large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Sodium dihydrogen phosphate dihydrate undergoes various chemical reactions, including:

Acid-Base Reactions: It reacts with strong bases like sodium hydroxide to form disodium phosphate and water. [ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]

Reaction with Acids: It reacts with strong acids like hydrochloric acid to form phosphoric acid and sodium chloride. [ \text{NaH₂PO₄} + \text{HCl} \rightarrow \text{H₃PO₄} + \text{NaCl} ]

Common Reagents and Conditions:

Bases: Sodium hydroxide, potassium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed:

- Disodium phosphate (Na₂HPO₄)

- Phosphoric acid (H₃PO₄)

- Sodium chloride (NaCl)

Comparación Con Compuestos Similares

- Disodium phosphate (Na₂HPO₄)

- Trisodium phosphate (Na₃PO₄)

- Monopotassium phosphate (KH₂PO₄)

Comparison:

- Disodium phosphate (Na₂HPO₄): Unlike sodium dihydrogen phosphate dihydrate, disodium phosphate is less acidic and is often used in conjunction with sodium dihydrogen phosphate to create buffer solutions with specific pH values .

- Trisodium phosphate (Na₃PO₄): This compound is more alkaline and is used in cleaning agents and detergents.

- Monopotassium phosphate (KH₂PO₄): Similar to sodium dihydrogen phosphate dihydrate, it is used as a buffering agent but contains potassium instead of sodium, making it suitable for different applications .

Sodium dihydrogen phosphate dihydrate stands out due to its versatility and wide range of applications in various fields, making it an essential compound in both scientific research and industrial processes.

Propiedades

Número CAS |

13472-35-0 |

|---|---|

Fórmula molecular |

H5NaO5P |

Peso molecular |

139.00 g/mol |

Nombre IUPAC |

sodium;dihydrogen phosphate;dihydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

Clave InChI |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.OP(=O)(O)[O-].[Na+] |

SMILES isomérico |

O.O.OP(=O)(O)[O-].[Na+] |

SMILES canónico |

O.OP(=O)(O)O.[Na] |

| 13472-35-0 | |

Números CAS relacionados |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Sinónimos |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium dihydrogen phosphate dihydrate?

A1: The molecular formula is NaH2PO4·2H2O, and its molecular weight is 156.01 g/mol.

Q2: What is the crystal structure of sodium dihydrogen phosphate dihydrate?

A2: Sodium dihydrogen phosphate dihydrate crystallizes in the orthorhombic space group P212121. [] The crystal structure is characterized by a distorted diamond-type framework formed by P tetrahedra linked by hydrogen bonds. []

Q3: What spectroscopic techniques are useful for characterizing sodium dihydrogen phosphate dihydrate?

A3: Several techniques can be employed, including:

- X-ray diffraction (XRD): Provides information about the crystal structure and phase identification. [, , ]

- Fourier transform infrared spectroscopy (FT-IR): Identifies functional groups and analyzes chemical bonding within the molecule. [, , ]

- Electron paramagnetic resonance (EPR): Useful for studying materials doped with paramagnetic ions like vanadyl. [, ]

Q4: Is sodium dihydrogen phosphate dihydrate stable in aqueous solutions?

A4: Yes, it is soluble in water and forms stable solutions. The pH of the solution can influence its stability and behavior.

Q5: What factors can affect the stability of sodium dihydrogen phosphate dihydrate?

A5: Factors influencing stability include:

Q6: What are some common applications of sodium dihydrogen phosphate dihydrate?

A6: This compound finds use in:

- Buffer solutions: Commonly used in biological and chemical research to maintain a stable pH. [, , ]

- Food industry: Acts as an acidity regulator, emulsifier, and leavening agent. []

- Pharmaceuticals: Utilized in some pharmaceutical formulations as a buffering agent. [, ]

- Material science: A precursor in the synthesis of hydroxyapatite, a biocompatible material for various applications. [, , , ]

Q7: How is sodium dihydrogen phosphate dihydrate used in the synthesis of hydroxyapatite?

A7: It serves as a source of phosphate ions. In combination with a calcium source, it allows for the controlled precipitation of hydroxyapatite, which can be further processed to obtain desired material properties. [, , ]

Q8: What analytical techniques are used to quantify sodium dihydrogen phosphate dihydrate?

A8: High-performance liquid chromatography (HPLC) is frequently employed for quantitative analysis, often coupled with UV detection. [, , , ]

Q9: What are the key considerations for validating an analytical method for sodium dihydrogen phosphate dihydrate?

A9: Validation should encompass parameters such as:

- Accuracy: The method's closeness to the true value. []

- Precision: The degree of agreement among repeated measurements. []

- Specificity: The ability to differentiate the target compound from other components in the sample. []

- Linearity: The method's response over a range of concentrations. []

Q10: What are some areas of ongoing research related to sodium dihydrogen phosphate dihydrate?

A10: Current research interests include:

- Improving hydroxyapatite synthesis: Exploring novel synthesis routes and optimizing parameters to tailor the properties of hydroxyapatite materials for specific biomedical applications. [, , ]

- Developing sustainable and green chemistry approaches: Investigating environmentally friendly methods for the production and utilization of sodium dihydrogen phosphate dihydrate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)

![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)